molecular formula C17H16FN3O2S2 B2500815 4-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 1021113-03-0

4-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2500815
CAS No.: 1021113-03-0
M. Wt: 377.45
InChI Key: JJUVHQNFELBSJS-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and a 4-fluorophenylthio-butaneamide moiety at position 2. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in bioactive molecules, particularly enzyme inhibitors and anticancer agents . The fluorophenyl group enhances lipophilicity and may improve pharmacokinetic properties, while the thiophene moiety contributes π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S2/c18-12-5-7-13(8-6-12)24-10-2-4-15(22)19-17-21-20-16(23-17)11-14-3-1-9-25-14/h1,3,5-9H,2,4,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUVHQNFELBSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity through various studies and findings, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C15H16FN3OS2
  • Molecular Weight: 341.43 g/mol

This compound features a fluorophenyl group, a thioether linkage, and an oxadiazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The oxadiazole and thiophene rings are known to modulate enzyme activities by acting as competitive inhibitors. This interaction can lead to altered metabolic pathways in cells.
  • Receptor Modulation: The compound may influence various receptor systems, potentially affecting signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research indicates that compounds containing thiophenes and oxadiazoles exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies: The compound demonstrated activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 μg/mL against Gram-positive bacteria .

Anticancer Properties

The anticancer potential of similar compounds has been documented:

  • Cell Line Studies: Compounds with structural similarities have shown cytotoxic effects in several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancers. For example, derivatives of oxadiazole have been reported with IC50 values as low as 0.004 μM against T-cell proliferation .

Anti-inflammatory Effects

The modulation of inflammatory pathways is another area where this compound shows promise:

  • Cytokine Inhibition: Research suggests that the compound can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution: The presence of the fluorine atom on the phenyl ring enhances lipophilicity and binding affinity to biological targets.
  • Thioether Linkage: This moiety contributes to the overall stability and reactivity of the compound in biological systems.

Case Studies

Several studies have investigated the efficacy of compounds similar to this compound:

StudyCompound TestedActivityResults
Oxadiazole DerivativeAnticancerIC50 = 0.004 μM in T-cells
Benzothiazole AnalogAntimicrobialMIC = 50 μg/mL against Staphylococcus aureus
Thiophene-based CompoundAnti-inflammatoryReduced cytokine production

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to 4-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)butanamide exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds related to this structure have been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The results indicate promising antimicrobial efficacy, suggesting that modifications to the core structure can enhance activity against resistant strains .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound is another area of significant research interest:

  • Cell Line Studies : Compounds with similar frameworks have been tested on human cancer cell lines, including breast cancer (MCF7). Results from Sulforhodamine B assays indicate that certain derivatives demonstrate cytotoxic effects, leading to apoptosis in cancer cells .
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to specific receptors involved in cancer progression, indicating their potential as targeted therapies .
Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
Compound AModerateHigh (MCF7)Cell cycle arrest
Compound BHighModerateApoptosis induction
4-Fluoro-ThioSignificantSignificantEnzyme inhibition

Case Studies

  • Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of synthesized derivatives against multi-drug resistant strains of bacteria. The findings suggest that structural modifications significantly enhance antimicrobial activity .
  • Evaluation in Cancer Research : Another study focused on the anticancer properties of similar oxadiazole derivatives found that certain modifications led to increased selectivity and potency against cancer cell lines, suggesting a promising avenue for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring (e.g., 8s, 8t) enhance inhibitory activity against Rho/Myocar , while thiophene-containing derivatives (e.g., 5d, Schiff bases in ) show tyrosinase or anticancer activity .
  • Fluorine Impact: The 4-fluorophenyl group in the target compound and ’s derivatives improves membrane permeability and metabolic stability compared to non-fluorinated analogs .
  • Synthetic Efficiency : Yields for oxadiazole derivatives range widely (36–94%), with methoxy-substituted analogs (e.g., 8t) achieving the highest yields via optimized ester hydrolysis .

Thiadiazole and Triazole Analogues

Table 2: Comparison with Thiadiazole and Triazole Derivatives
Compound ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Oxadiazole Thiophen-2-ylmethyl, 4-FPhS Hypothesized enzyme inhibition N/A
4d () 1,3,4-Oxadiazole Phthalazin-1(2H)-one, 4-ClPh Anti-proliferative
8k () 1,3,4-Oxadiazole Piperidin-3-yl sulfonyl, 2-Et-6-MePh N/A
Thiadiazole () 1,3,4-Thiadiazole 4-Fluoro-benzylidene Insecticidal, fungicidal
Triazole () 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl N/A

Key Observations :

  • Thiadiazole vs. Oxadiazole : Thiadiazoles (e.g., ) exhibit broader-spectrum bioactivity (e.g., insecticidal effects) but lower thermal stability compared to oxadiazoles .
  • Triazole Derivatives : Triazoles () show tautomerism, which may influence binding modes in enzyme targets, a feature absent in oxadiazoles .

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

Protocol ():

  • Intermediate preparation : React 4-(thiophen-2-ylmethyl)butanoic acid with thionyl chloride to form the acyl chloride.
  • Hydrazide formation : Treat with hydrazine hydrate in ethanol to yield 4-(thiophen-2-ylmethyl)butanohydrazide.
  • Cyclization : React with CS₂ in basic ethanol (KOH, reflux, 8–12 h) to form 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol.

Optimization Data :

Parameter Value Impact on Yield
Base KOH vs. NaOH KOH: +15% yield
Solvent Ethanol vs. DMF Ethanol: 78%
Temperature Reflux (78°C) vs. RT Reflux: 82%

Microwave-Assisted Oxidative Cyclization

Protocol ():

  • Diacylhydrazine synthesis : Condense 4-(thiophen-2-ylmethyl)butanoyl chloride with a nitrile oxide.
  • Microwave cyclization : Irradiate at 100–120°C for 15–30 min in dichloromethane with K₂CO₃.

Advantages :

  • 90% yield in 30 min vs. 12 h conventionally.
  • Reduced side products (e.g., over-oxidation).

Amide Bond Formation

The final step couples the oxadiazole-thiolate with 4-chlorobutanoyl chloride.

Protocol ():

  • Activation : Generate the oxadiazole-thiolate anion with LiH in DMF.
  • Alkylation : Add 4-chlorobutanoyl chloride (1.2 eq) at 0°C, warm to RT, stir 12 h.
  • Workup : Quench with ice-water, extract with ethyl acetate, purify via silica chromatography.

Critical Parameters :

  • Stoichiometry : Excess acyl chloride reduces di-alkylation.
  • Temperature : <10°C prevents thioester hydrolysis.

Yield : 76–82% after chromatography.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Time (h) Purity (HPLC)
Hydrazide cyclization + SNAr 4 58 48 98.5
Microwave + Pd coupling 3 72 24 99.1

Trade-offs :

  • Microwave methods favor speed but require specialized equipment.
  • SNAr is cost-effective but sensitive to moisture.

Scalability and Industrial Considerations

Challenges :

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water, 65% recovery).
  • Byproducts : Thioester hydrolysis (<5%) mitigated by anhydrous conditions.

Cost Analysis :

Reagent Cost/kg (USD) Contribution (%)
4-Fluorothiophenol 320 45
Pd(OAc)₂ 12,000 30

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